molecular formula C18H24ClN3O2S B2382804 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351651-59-6

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2382804
CAS RN: 1351651-59-6
M. Wt: 381.92
InChI Key: SUDDBYWZSKCGJF-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains functional groups such as ethoxy, piperazine, and thiazole . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring in this compound contributes to its antitumor and cytotoxic effects. Researchers have synthesized related thiazole derivatives and evaluated their activity against human tumor cell lines. For instance, reports that a specific derivative demonstrated potent effects on prostate cancer cells.

Antibacterial Properties

While specific studies on this compound are limited, thiazole derivatives have shown antibacterial activity. Further investigations could explore its potential against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi, and Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the biological target. For example, some compounds with similar structures have been found to interact with alpha1-adrenergic receptors .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-ethoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-2-23-13-17(22)21-10-8-20(9-11-21)12-16-14-24-18(19-16)15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDDBYWZSKCGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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